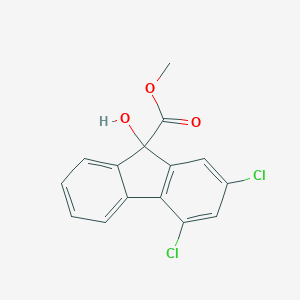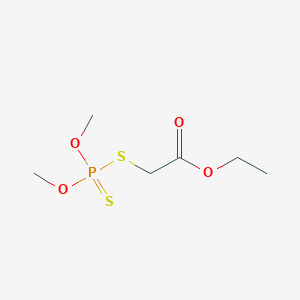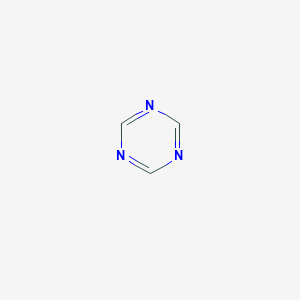
1,3,5-Triazina
Descripción general
Descripción
1,3,5-Triazine, also known as s-triazine, is an organic chemical compound with the formula (HCN)3. It is a six-membered heterocyclic aromatic ring, one of several isomeric triazines . S-triazine and its derivatives are useful in a variety of applications .
Synthesis Analysis
Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . A method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base .Molecular Structure Analysis
The molecular structure of 1,3,5-Triazine is planar with a zero dipole moment . The molecular formula is C3H3N3 .Chemical Reactions Analysis
1,3,5-Triazine derivatives have been synthesized for various applications, including electroluminescent devices, phosphorescent emitters, hole transport materials for perovskite solar cells, and thermally activated delayed fluorescence (TADF) materials .Physical And Chemical Properties Analysis
1,3,5-Triazine is a white crystalline solid with a melting point of 81 to 83 °C . The molar mass is 81.08 g/mol .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de 1,3,5-triazina han sido ampliamente estudiados por su potencial en la quimioterapia. La estructura simétrica de la s-triazina la convierte en un andamiaje valioso para crear compuestos con alta selectividad contra las células cancerosas. Estos derivados pueden inhibir las enzimas involucradas en la tumorigénesis y, en algunos casos, inducir la apoptosis en las células cancerosas .
Propiedades Antimicrobianas
La actividad antimicrobiana de los derivados de this compound está bien documentada. Estos compuestos han mostrado resultados prometedores contra diversas cepas bacterianas, incluidas las multirresistentes como MRSA y E. coli. Algunos derivados exhiben una actividad comparable o incluso mayor que los antibióticos tradicionales como la ampicilina .
Aplicaciones Agrícolas
En la agricultura, los derivados de this compound sirven como pesticidas y herbicidas efectivos. Se utilizan para controlar una amplia gama de plagas y malezas agrícolas, lo que contribuye al aumento del rendimiento de los cultivos y la protección .
Química Analítica
Los compuestos de this compound encuentran aplicaciones en química analítica como agentes de complejación. Pueden formar complejos con varios iones, lo que es útil en procedimientos analíticos y electroquímica .
Química de Materiales
Los derivados de this compound se utilizan en la química de materiales, particularmente como aceptores en sistemas en forma de estrella. Contribuyen al desarrollo de nuevos materiales con aplicaciones potenciales en electrónica y fotónica .
Efectos Antivirales y Antimaláricos
Los compuestos basados en this compound también exhiben actividades antivirales y antimaláricas. Su capacidad para inhibir la proliferación de virus y parásitos los convierte en candidatos para el desarrollo de nuevos agentes terapéuticos .
Mecanismo De Acción
Target of Action
1,3,5-Triazine, also known as s-triazine, is an organic chemical compound that interacts with various targets. It has been used as a scaffold for generating libraries of irreversible inhibitors with diverse target specificities . For instance, it has been found to covalently modify target proteins such as β-tubulin (TUBB) and protein disulfide isomerase (PDI) . These proteins play crucial roles in cell structure and protein folding, respectively.
Mode of Action
The mode of action of 1,3,5-triazine derivatives involves covalent modification of target proteins. A divergent synthetic scheme has been developed to derivatize the triazine with an electrophile for covalent modification of target proteins . This interaction results in changes to the protein’s function, potentially altering cellular processes.
Biochemical Pathways
1,3,5-Triazine and its derivatives can affect various biochemical pathways. For instance, inhibiting DHRF induces a reduction of tetrahydrofolate (THF), consequently decreasing the synthesis of purines, amino acids, and thymidylate, which are crucial in cell growth and proliferation .
Result of Action
The result of 1,3,5-triazine’s action can vary depending on the specific derivative and target. For instance, some 1,3,5-triazine derivatives have shown promising anticancer activity, with inhibition of enzymes involved in the process of tumorigenesis . Other derivatives have demonstrated antimicrobial, antiviral, and anti-inflammatory activities .
Action Environment
The action of 1,3,5-triazine can be influenced by various environmental factors. For example, in the context of herbicides, the effectiveness of 1,3,5-triazine can be affected by factors such as soil composition, temperature, and moisture levels . Additionally, the stability and efficacy of 1,3,5-triazine can be influenced by factors such as pH and presence of other chemicals in the environment .
Safety and Hazards
Direcciones Futuras
The future development of 1,3,5-triazine-based functional materials is related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage . The 1,3,5-Triazine market is also expected to grow .
Análisis Bioquímico
Biochemical Properties
1,3,5-Triazine interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide spectrum of biological properties such as anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, and antimicrobial activities . The compound’s weak base and weaker resonance energy than benzene make it prefer nucleophilic substitution to electrophilic substitution .
Cellular Effects
1,3,5-Triazine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting processes such as proliferation . In some cases, 1,3,5-triazine derivatives have been found to induce cell apoptosis .
Molecular Mechanism
At the molecular level, 1,3,5-Triazine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
1,3,5-Triazine is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,3,5-Triazine within cells and tissues are complex processes that involve interactions with various transporters or binding proteins. The compound’s localization or accumulation may be affected by these interactions .
Subcellular Localization
The subcellular localization of 1,3,5-Triazine and its effects on activity or function are areas of active research. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHQDMXYYFUGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052785 | |
| Record name | 1,3,5-Triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
290-87-9 | |
| Record name | 1,3,5-Triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B5F4CM81E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)
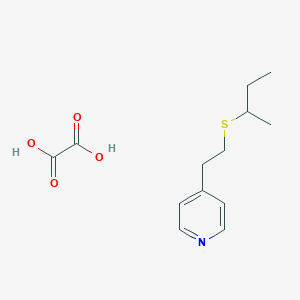

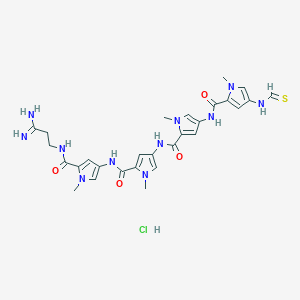
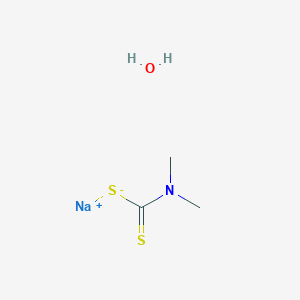
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)

